N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-phenoxyacetamide
CAS No.:
Cat. No.: VC16279416
Molecular Formula: C21H25NO4S
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25NO4S |
|---|---|
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C21H25NO4S/c1-2-17-8-10-18(11-9-17)14-22(19-12-13-27(24,25)16-19)21(23)15-26-20-6-4-3-5-7-20/h3-11,19H,2,12-16H2,1H3 |
| Standard InChI Key | FLVCBFLRAPNIKV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3 |
Introduction
Molecular Formula and Mass
While the exact molecular formula and mass of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-phenoxyacetamide are not specified in available sources, similar compounds like N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide have a molecular formula of C24H31NO4S and a molar mass of approximately 363.49 g/mol.
Chemical Reactivity
The chemical reactivity of this compound can be attributed to its functional groups:
-
Redox Reactions: The dioxidotetrahydrothiophene moiety can participate in redox reactions.
-
Nucleophilic Substitutions: The phenoxy and acetamide groups can engage in nucleophilic substitutions.
Potential Biological Activities
Compounds with similar structural motifs often exhibit significant pharmacological properties, including potential antioxidant, anti-inflammatory, and antimicrobial effects. The presence of the dioxidotetrahydrothiophen moiety suggests potential antioxidant properties, which could interact with various biological targets such as enzymes or receptors.
Synthesis and Applications
The synthesis of similar compounds typically involves multi-step organic reactions, including oxidation, reduction, and nucleophilic substitution steps. These compounds have potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Data Table: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-phenoxyacetamide | Not specified | Tetrahydrothiophene moiety, ethylbenzyl group, phenoxyacetamide framework |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide | C24H31NO4S | Propan-2-yl group, potential antioxidant properties |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-ethylphenoxy)acetamide | C23H29NO4S | Ethyl group, potential bioactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume